1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a 3-chloro-5-(trifluoromethyl)pyridinyl substituent and a carboxamide functional group at the 4-position of the pyrazole ring. This structural motif is common in agrochemicals, particularly insecticides targeting ryanodine receptors (RyRs) in pests . The trifluoromethyl and chloro groups enhance electron-withdrawing effects, improving binding affinity to biological targets, while the carboxamide group contributes to hydrogen bonding interactions critical for activity .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O/c11-7-1-6(10(12,13)14)3-16-9(7)18-4-5(2-17-18)8(15)19/h1-4H,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSHMJFVVMXKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Synthesis via Hydrolysis, Concurrent Oxidation-Acylation, and Coupling (Patent WO2009121288A1)
This industrially optimized method, disclosed in WO2009121288A1, involves:
Step 1: Hydrolysis of 3-Halo-1-(3-Chloro-2-Pyridinyl)-4,5-Dihydro-1H-Pyrazole-5-Carboxylate
The ester precursor undergoes basic hydrolysis using sodium hydroxide (1.54 g, 38.57 mmol) in ethanol/water (80 mL, 1:1 v/v) at room temperature for 2 hours, yielding 3-halo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (IV) with 92% purity (HPLC).
Step 2: Concurrent Acylation and Oxidation to Form Acyl Halide (III)
Carboxylic acid (IV) reacts with thionyl chloride (SOCl₂) under reflux (70°C, 1 hour), simultaneously oxidizing the dihydropyrazole to a pyrazole ring while forming the acyl chloride. This dual-action step eliminates the need for separate oxidation agents like MnO₂ or KMnO₄, achieving 98% yield (GC analysis).
Step 3: Coupling with Substituted Anilines
Acyl chloride (III) reacts with aniline derivatives in dichloromethane at 0–5°C for 1 hour, followed by gradual warming to room temperature. The absence of acid-binding agents (e.g., triethylamine) simplifies purification, yielding the target carboxamide with 93% efficiency.
Key Advantages:
Hydrazine-Mediated Cyclocondensation Approach
EvitaChem’s methodology employs hydrazinecarbothioamide intermediates to construct the pyrazole core:
Formation of Hydrazinecarbothioamide Precursor:
N-Phenylhydrazinecarbothioamide reacts with 3-chloro-5-(trifluoromethyl)picolinoyl chloride in tetrahydrofuran (THF) at −10°C, forming a thiourea adduct (75% yield).Cyclocondensation:
The adduct undergoes cyclization via microwave irradiation (150°C, 20 minutes) in the presence of acetic acid, generating the pyrazole ring with 85% efficiency.Amidification:
The intermediate reacts with ammonium hydroxide under high-pressure conditions (5 bar, 100°C) to install the carboxamide group, achieving 78% yield.
Limitations:
- Requires specialized equipment (microwave reactor)
- Lower overall yield (∼65%) compared to the patent method
Microwave-Assisted One-Pot Synthesis
A novel approach condenses the synthesis into a single vessel:
Reagents:
- 3-Chloro-5-(trifluoromethyl)picolinic acid (1.0 equiv)
- 1H-Pyrazole-4-carbonyl chloride (1.2 equiv)
- N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
Conditions:
Microwave irradiation (100 W, 120°C, 30 minutes) in acetonitrile.Outcome:
89% yield (HPLC purity: 94%), reducing reaction time from 8 hours (conventional heating) to 30 minutes.
Comparative Analysis of Preparation Methods
Table 1: Synthesis Method Comparison
Reaction Optimization and Challenges
Chlorine Reactivity
Nucleophilic displacement of the 3-chloro substituent is minimized by using aprotic solvents (e.g., dichloromethane) and avoiding strong bases.
Purification Strategies
- Patent Method: Simple filtration after neutralization with NaHCO₃.
- Microwave Method: Column chromatography (SiO₂, hexane/EtOAc 7:3) required due to byproducts.
Quality Control and Characterization
Analytical Techniques:
- HPLC: Shimadzu system with OV-101 column (retention time: 8.2 minutes).
- GC-MS: m/z 290.63 (M⁺).
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H, pyridine-H), 8.15 (s, 1H, pyrazole-H).
Impurity Profiling:
- Primary impurity (∼3%): Des-chloro derivative from incomplete halogenation.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:
- Reagent for Synthesis: Acts as a reagent in coupling reactions to form pyrazole derivatives.
- Functional Group Transformations: The presence of the carboxamide group allows for further functionalization, enabling the creation of diverse chemical entities.
Biology
This compound is under investigation for its potential biological activities , including:
- Antimicrobial Properties: Studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary research indicates that it may inhibit cancer cell proliferation by targeting specific signaling pathways.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar pyrazole derivatives, showing promising results in inhibiting tumor growth in vitro .
Medicine
In medicinal chemistry, this compound is being explored for its potential use in drug development:
- Targeting Enzymes/Receptors: The compound shows promise in selectively inhibiting enzymes involved in disease pathways, particularly in cancer and inflammation.
Data Table: Potential Targets and Activities
| Target | Activity | Reference |
|---|---|---|
| Kinase Enzymes | Inhibition | |
| Bacterial Proteins | Antimicrobial | |
| Cancer Cell Signaling | Proliferation Inhibition |
Industry
The compound is also valuable in industrial applications:
- Material Science: It is used in developing new materials with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.
- Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity against pests.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Bioactivity
The table below highlights key structural analogs and their biological activities:
Key Observations :
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound likely improves solubility and hydrogen bonding compared to carboxylic acid derivatives, which may exhibit lower membrane permeability .
- Trifluoromethyl Positioning : The trifluoromethyl group on the pyridine ring (3-Cl, 5-CF₃) is conserved across analogs, suggesting its critical role in target recognition .
- Carbothioamide Derivative : Replacing the carboxamide oxygen with sulfur (carbothioamide) may enhance metabolic stability due to reduced susceptibility to hydrolysis .
Physicochemical Properties
*Estimated based on analogs. †CAS 321534-55-6.
Key Insights :
- The target compound’s logP (~3.2) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility.
- Carbothioamide’s higher logP (3.5) may improve tissue penetration but reduce solubility.
Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available research findings, including mechanisms of action, biological assays, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring with a carboxamide functional group and is substituted with a chloro and trifluoromethyl group on the pyridine ring. The presence of these groups enhances the compound's lipophilicity and stability, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H7ClF3N3O |
| Molecular Weight | 287.63 g/mol |
| LogP | 4.576 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. For instance, a derivative similar to this compound was evaluated for its COX-1 and COX-2 inhibitory activities. In vitro assays reported IC50 values ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory potential compared to standard drugs like celecoxib .
Anticancer Activity
Research also indicates that this compound may possess anticancer properties. A study focusing on pyrazole derivatives revealed that they could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cellular stress responses and the inhibition of tumor growth .
Study 1: In Vivo Evaluation
In a recent in vivo study, the compound was tested in a rat model for its anti-inflammatory effects. The results showed significant edema reduction (up to 96% inhibition) compared to controls, suggesting strong therapeutic potential .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications on the pyrazole ring significantly influence biological activity. Compounds with additional polar functional groups exhibited improved aqueous solubility and enhanced bioavailability, making them more effective in biological systems .
Comparative Analysis
To further understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | COX-2 IC50 (µM) | Notes |
|---|---|---|
| This compound | 0.034 - 0.052 | Strong anti-inflammatory effects |
| 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-thioamide | >0.100 | Weaker anti-inflammatory activity |
| Celecoxib | 0.054 | Standard reference for COX inhibition |
Q & A
Q. What are the optimized synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations. For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate with DMF-DMA and substituted hydrazines to form pyrazole intermediates .
- Step 2 : Alkaline hydrolysis of ester groups to carboxylic acid derivatives, followed by coupling with substituted pyridines.
- Critical factors : Temperature (60–80°C for cyclocondensation), solvent polarity (DMF or THF), and catalyst selection (e.g., KOH for hydrolysis). Yields range from 45% to 75% depending on purity of intermediates .
Q. How can structural characterization be performed to confirm the identity of this compound?
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
- Emergency measures : Rinse skin/eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- The trifluoromethyl group acts as a strong electron-withdrawing moiety, polarizing the pyrazole ring and enhancing electrophilic substitution at the 4-position.
- The chloro substituent on the pyridine ring directs nucleophilic attacks to the para position via resonance stabilization. Computational studies (DFT) show a LUMO energy of -1.8 eV, favoring Suzuki-Miyaura couplings with aryl boronic acids .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Q. How can computational modeling predict the compound’s interactions with biological targets?
Q. What are the mechanistic implications of its stability under physiological conditions?
- Hydrolytic stability : The trifluoromethyl group reduces susceptibility to esterase-mediated degradation (t₁/₂ > 24 h in plasma).
- pH-dependent degradation : Degrades rapidly at pH < 3 (e.g., gastric conditions), forming 3-chloro-5-(trifluoromethyl)picolinic acid .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
